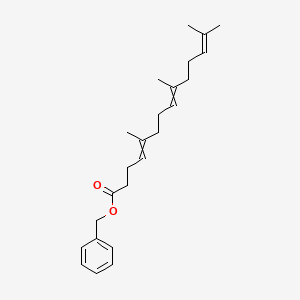
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s molecular formula is C({24})H({34})O(_{2}), and it is characterized by the presence of multiple double bonds and methyl groups along its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of benzyl alcohol with 5,9,13-trimethyltetradeca-4,8,12-trienoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Farnesyl acetaldehyde: Similar in structure but differs in functional groups.
Geranyl acetone: Shares some structural features but has different applications.
Neryl acetate: Another related compound with distinct properties.
Uniqueness
Benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33883-53-3 |
|---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
benzyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C24H34O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-18-24(25)26-19-23-16-6-5-7-17-23/h5-7,11,13,15-17H,8-10,12,14,18-19H2,1-4H3 |
InChI Key |
LFHVQOOHVQFFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)OCC1=CC=CC=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















